molecular formula C18H15Cl2NO5S B407488 ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B407488
M. Wt: 428.3g/mol
InChI Key: SMPFNQNTBPWSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with various functional groups, including an ethyl ester, a sulfonamide, and dichlorophenyl groups. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran core with a sulfonyl chloride derivative, such as 2,5-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group on the benzofuran ring can be esterified using ethanol and a catalytic amount of a strong acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like the ester or sulfonamide.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives with modified functional groups.

    Substitution: Substituted benzofuran derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. Additionally, the benzofuran core can intercalate with DNA, affecting gene expression and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

ETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

    Ethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.

    Ethyl 5-{[(3,4-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with different positions of chlorine atoms, affecting its reactivity and interactions.

    Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with methyl groups instead of chlorine, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15Cl2NO5S

Molecular Weight

428.3g/mol

IUPAC Name

ethyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H15Cl2NO5S/c1-3-25-18(22)17-10(2)26-15-7-5-12(9-13(15)17)21-27(23,24)16-8-11(19)4-6-14(16)20/h4-9,21H,3H2,1-2H3

InChI Key

SMPFNQNTBPWSLB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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